molecular formula C16H24N2O B4753187 N-(4-tert-butylcyclohexyl)nicotinamide

N-(4-tert-butylcyclohexyl)nicotinamide

Cat. No. B4753187
M. Wt: 260.37 g/mol
InChI Key: RUXSVAJCJXXAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylcyclohexyl)nicotinamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific research community for its potential applications in various fields. It is a Rev-Erbα agonist that has been shown to regulate circadian rhythms, improve metabolism, and enhance endurance.

Mechanism of Action

N-(4-tert-butylcyclohexyl)nicotinamide acts as a Rev-Erbα agonist, which is a key regulator of circadian rhythms and metabolism. It binds to the Rev-Erbα protein and increases its activity, leading to the regulation of gene expression and metabolic processes.
Biochemical and Physiological Effects
N-(4-tert-butylcyclohexyl)nicotinamide has been shown to have a range of biochemical and physiological effects, including increased endurance, improved metabolism, and anti-cancer properties. It has also been shown to regulate circadian rhythms and improve sleep quality.

Advantages and Limitations for Lab Experiments

N-(4-tert-butylcyclohexyl)nicotinamide has several advantages for lab experiments, including its high potency and specificity for Rev-Erbα. However, it also has limitations, including its short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(4-tert-butylcyclohexyl)nicotinamide, including its potential applications in treating metabolic disorders, such as obesity and diabetes, and its use as a performance-enhancing drug in sports medicine. Additionally, further studies are needed to determine the long-term effects and safety of N-(4-tert-butylcyclohexyl)nicotinamide.

Scientific Research Applications

N-(4-tert-butylcyclohexyl)nicotinamide has been extensively studied for its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders. It has been shown to enhance endurance and improve metabolism by increasing the number of mitochondria in muscle cells. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)13-6-8-14(9-7-13)18-15(19)12-5-4-10-17-11-12/h4-5,10-11,13-14H,6-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSVAJCJXXAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.